![molecular formula C20H19F3N2O4S B2353770 11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1790197-26-0](/img/structure/B2353770.png)

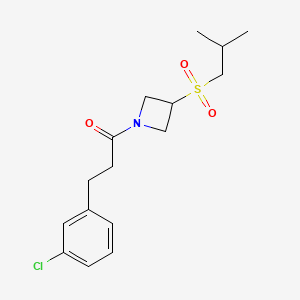

11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O4S and its molecular weight is 440.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Synthesis of Nitrogen Heterocycles : Studies have demonstrated innovative synthetic routes to create biologically interesting nitrogen heterocycles using reactions such as the Pummerer-type cyclization. These methods offer pathways to synthesize heteroaromatic analogues of complex molecules, indicating the potential for creating diverse bioactive compounds (Horiguchi et al., 2004).

Innovative Cyclization Techniques : Research into the oxidative sulfamidation and trifluoroacetamidation of 1,4-diphenyl-1,3-butadiene showcases the formation of heterocyclization products, further underlining the versatility of sulfonamide derivatives in synthesizing complex organic structures (Moskalik et al., 2017).

Organocatalysis and Chemical Transformations

Photoinduced Chemical Transformations : Research has shown the ability to effect ring contractions in sultams through photoinduced di-pi-methane rearrangement, illustrating the complex chemical transformations possible with sulfonamide derivatives and their potential in creating novel organic compounds (Dura & Paquette, 2006).

Selenocyclisations of Homoallylic Sulfonamides : Selenocyclisation techniques involving homoallylic sulfonamides lead to β-selanyl-pyrrolidines, demonstrating a method for stereoselective synthesis of substituted pyrrolidines and derivatives. Such methodologies underscore the chemical versatility of sulfonamide derivatives (Jones et al., 2006).

Applications in Membrane Technology and Materials Science

Proton Exchange Membranes : The chemical structure and degree of branching in sulfonated polynaphthylimides significantly influence their performance as proton exchange membranes. Research into these materials highlights their potential application in fuel cells and other technologies requiring high chemical stability and performance (Gao et al., 2020).

Antifouling Materials : Sulfonamides have been investigated for their use in non-toxic antifouling coatings. By functionalizing bacterial poly[3-hydroxyalkanoate-co-3-hydroxyalkenoate] with sulfonamide derivatives, researchers have developed coatings aimed at protecting surfaces from biofouling, showcasing the environmental applications of these compounds (Hany et al., 2004).

properties

IUPAC Name |

11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4S/c21-20(22,23)19(27,15-4-2-1-3-5-15)12-24-30(28,29)16-10-13-6-7-17(26)25-9-8-14(11-16)18(13)25/h1-5,10-11,24,27H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFMSNBXWVSJFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CC=C4)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)